molecular formula C10H14BrNO2S B1287874 1-(4-Bromophenyl)-N-propylmethanesulfonamide CAS No. 223555-85-9

1-(4-Bromophenyl)-N-propylmethanesulfonamide

Cat. No.: B1287874
CAS No.: 223555-85-9
M. Wt: 292.19 g/mol
InChI Key: BHKRYHBWAWEZDU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS: 950227-44-8) is a sulfonamide derivative featuring a 4-bromophenyl group attached to a methanesulfonamide scaffold with an N-propyl substituent. Its molecular formula is C₁₀H₁₄BrNO₂S, and it is structurally characterized by the sulfonamide (-SO₂NH-) functional group, which confers acidity due to the electron-withdrawing sulfonyl moiety.

Palladium-mediated cross-coupling, as seen in related bromophenyl compounds (e.g., formamides in –4), may also play a role in modifying the aryl group .

Safety: According to GHS guidelines, the compound requires standard handling precautions for brominated organics, including avoidance of inhalation and skin contact. No bulk transport restrictions are noted, though full toxicological data remain unspecified .

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+PropylamineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{Propylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+Propylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-(4-Bromophenyl)-N-propylmethanesulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Klebsiella pneumonia25

The compound's mechanism of action involves the inhibition of bacterial enzymes critical for cell wall synthesis, making it a candidate for treating infections, especially in cases of antibiotic resistance.

Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Biological Research

Biochemical Probes
In biological research, the compound serves as a biochemical probe to study enzyme interactions. Its ability to selectively inhibit certain enzymes makes it valuable for investigating metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death, highlighting its potential as an antimicrobial agent against resistant strains .

Materials Science

Organic Semiconductor Development
The compound is being investigated for its potential use in developing organic semiconductors due to its unique electronic properties. Its structure allows for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparative Studies

When compared to other sulfonamide derivatives, this compound exhibits distinct biological profiles due to its specific halogenation pattern. This uniqueness contributes to its enhanced reactivity and biological activity.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamideModerateLow

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-bromophenyl)-N-propylmethanesulfonamide are compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Position Alkyl Chain Functional Group Key Differences
This compound 950227-44-8 Para-bromo n-Propyl Sulfonamide Reference compound
1-(2-Bromophenyl)-N-propylmethanesulfonamide 2400778-17-6 Ortho-bromo n-Propyl Sulfonamide Steric hindrance; reduced symmetry
1-(4-Bromophenyl)-N-ethylmethanesulfonamide 223555-84-8 Para-bromo Ethyl Sulfonamide Shorter chain; lower lipophilicity
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide 223555-85-9 Para-bromo Isopropyl Sulfonamide Branched chain; enhanced steric effects
2-(3-Bromophenyl)-N-propyl-acetamide 883803-50-7 Meta-bromo n-Propyl Acetamide Weaker acidity; different H-bonding

Substituent Position Effects

  • Para vs. Ortho Bromine: The para-substituted derivative (target compound) exhibits greater symmetry and lower steric strain compared to its ortho-substituted analog (CAS 2400778-17-6).
  • Meta Bromine (Acetamide analog) : The acetamide derivative (CAS 883803-50-7) demonstrates how bromine position influences electronic effects. Meta substitution may alter dipole moments and intermolecular interactions compared to para/ortho isomers .

Alkyl Chain Variations

  • Ethyl vs. Propyl : The ethyl analog (CAS 223555-84-8) has a shorter alkyl chain, likely reducing lipophilicity (logP) and metabolic stability compared to the n-propyl chain in the target compound. This could impact membrane permeability in biological systems .

Functional Group Differences

  • Sulfonamide vs. Acetamide : Sulfonamides are more acidic (pKa ~10) than acetamides (pKa ~15–20) due to the electron-withdrawing sulfonyl group. This acidity enhances hydrogen-bonding capacity, influencing receptor binding in medicinal chemistry applications .

Biological Activity

1-(4-Bromophenyl)-N-propylmethanesulfonamide, with the molecular formula C₁₀H₁₄BrNO₂S, is an organic compound that has garnered attention for its potential biological activities. The compound features a brominated phenyl group and a methanesulfonamide moiety, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The presence of the bromine atom can enhance the compound's reactivity, while the methanesulfonamide group may contribute to its pharmacological properties.

PropertyDescription
Molecular FormulaC₁₀H₁₄BrNO₂S
Molecular Weight276.19 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. Studies have shown that compounds with similar structures often inhibit bacterial growth by interfering with DNA synthesis or cell wall integrity. The sulfonamide group is particularly known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Anticancer Activity

Preclinical studies suggest that this compound could possess anticancer properties. Its mechanism may involve apoptosis induction in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar functional groups have been shown to activate caspases, leading to programmed cell death.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may stem from:

  • Inhibition of key enzymes : Similar sulfonamides often inhibit enzymes critical for cellular metabolism.
  • Disruption of cellular processes : The bromine substituent may enhance binding affinity to target proteins or nucleic acids.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds, which can be extrapolated to understand the potential effects of this compound:

  • Antimicrobial Activity Study : A study on sulfonamides indicated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound.
  • Anticancer Mechanism Exploration : Research on structurally similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways .
  • Binding Affinity Studies : Interaction studies have shown that compounds with brominated phenyl groups can exhibit increased binding affinity to certain receptors, enhancing their therapeutic potential.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-N-propylmethanesulfonamide?

  • Methodological Answer: The compound is typically synthesized via palladium-mediated cross-coupling reactions. A general procedure involves reacting N-(4-bromophenyl) precursors with propylamine derivatives in the presence of a catalyst (e.g., Pd(Ph₃P)₄), a solvent like 1,2-dimethoxyethane (DME), and a base (e.g., aqueous Na₂CO₃). Post-reaction purification is achieved using flash chromatography or preparative TLC with hexane/ethyl acetate gradients . Sulfonylation reactions using 4-bromophenyl sulfonyl chlorides and propylamine can also yield the target compound, followed by recrystallization for purity .

Q. What spectroscopic techniques are employed for structural characterization?

  • Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm substituent connectivity and purity.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • X-ray crystallography for definitive structural elucidation, particularly for resolving stereochemistry and intermolecular interactions .

Q. How is the compound’s solubility and formulation addressed in biological assays?

  • Methodological Answer: Polar aprotic solvents like DMSO are commonly used for stock solutions due to the compound’s limited aqueous solubility. For in vitro assays, dilute solutions (≤1% DMSO) in PBS or cell culture media are prepared to avoid solvent toxicity. Sonication or heating (40–50°C) may enhance dissolution .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: Follow standard laboratory safety practices, including gloves, goggles, and fume hood use. Storage at 0–6°C is advised for stability, as indicated for structurally related bromophenyl compounds . Hazard codes (e.g., H351, P281) suggest minimizing inhalation and skin contact .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound?

  • Methodological Answer: Optimization involves:

  • Catalyst screening : Testing Pd(OAc)₂ or Pd₂(dba)₃ for improved yields.
  • Solvent effects : Replacing DME with toluene or THF to alter reaction kinetics.
  • Ligand engineering : Using bulky phosphine ligands (e.g., SPhos) to stabilize intermediates.
  • Temperature control : Elevated temperatures (80–100°C) may accelerate coupling but risk side reactions. Monitor via TLC or LC-MS .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they resolved?

  • Methodological Answer: Crystallization difficulties stem from the sulfonamide group’s flexibility and bromine’s heavy atom effects. Strategies include:

  • Solvent screening : Slow evaporation from DCM/hexane mixtures.
  • Temperature gradients : Gradual cooling from 40°C to RT.
  • Seeding : Introducing microcrystals from analogous structures (e.g., N-(2-bromophenyl) sulfonamides) to induce nucleation .

Q. How can structure-activity relationship (SAR) studies be designed to probe bioactivity?

  • Methodological Answer:

  • Substituent variation : Synthesize analogs with modified bromophenyl or propyl groups (e.g., fluorinated or branched chains).
  • Biological testing : Use enzyme inhibition assays (e.g., kinase panels) or cell viability screens (e.g., MTT assays).
  • Computational docking : Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions .

Q. How do researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer: Contradictions often arise from assay variability. Solutions include:

  • Orthogonal assays : Validate enzyme inhibition via SPR and fluorescence polarization.
  • Dose-response curves : Establish IC₅₀ values across multiple replicates.
  • Control standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate results .

Q. What computational approaches are used to predict electronic properties?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps (software: Gaussian, ORCA).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (software: GROMACS).
  • ADME prediction : Tools like SwissADME estimate pharmacokinetic properties .

Q. How is through-space substituent effects analyzed in this compound?

  • Methodological Answer:
  • Steric/electronic maps : Generate using crystallographic data (e.g., Hirshfeld surfaces).
  • NMR titration : Probe halogen bonding via chemical shift perturbations with Lewis bases.
  • Conformational analysis : Compare DFT-optimized geometries with X-ray structures to assess non-covalent interactions .

Properties

IUPAC Name

1-(4-bromophenyl)-N-propylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRYHBWAWEZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589920
Record name 1-(4-Bromophenyl)-N-propylmethanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-85-9
Record name 4-Bromo-N-propylbenzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223555-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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